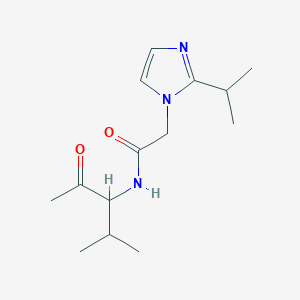
4-(1,3-benzoxazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-benzoxazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide, also known as BZP, is a synthetic compound that has gained attention in the field of scientific research due to its unique properties. BZP is a piperazine derivative that is structurally similar to amphetamines and has been found to have stimulating effects on the central nervous system.
作用机制
4-(1,3-benzoxazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide acts on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in the stimulation of the central nervous system, leading to increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
4-(1,3-benzoxazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids from adipose tissue, leading to increased energy metabolism. 4-(1,3-benzoxazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide has been found to have a range of effects on the brain, including increased activity in the prefrontal cortex, striatum, and hippocampus.
实验室实验的优点和局限性
4-(1,3-benzoxazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide has several advantages for use in lab experiments. It has a relatively short half-life, making it easy to control the duration of its effects. It is also easy to administer and can be given orally or intravenously. However, 4-(1,3-benzoxazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide has several limitations. It is a controlled substance and requires specialized equipment and expertise to produce. It also has a narrow therapeutic window, meaning that small changes in dosage can lead to significant changes in its effects.
未来方向
There are several potential future directions for research involving 4-(1,3-benzoxazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide. One area of interest is the potential for 4-(1,3-benzoxazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide to be used as a treatment for attention deficit hyperactivity disorder (ADHD). 4-(1,3-benzoxazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide has been found to have stimulant properties that are similar to those of traditional ADHD medications. Another area of interest is the potential for 4-(1,3-benzoxazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide to be used as a tool for studying the effects of stimulant drugs on the brain. 4-(1,3-benzoxazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide has been found to have similar effects to amphetamines, making it a useful tool for investigating the mechanisms of action of these drugs. Finally, there is potential for 4-(1,3-benzoxazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide to be used in the development of new drugs for the treatment of addiction and other neurological disorders.
合成方法
4-(1,3-benzoxazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzoic acid with piperidine and 4-methylbenzoyl chloride. The resulting product is then subjected to cyclization with phosphorus oxychloride and benzoxazole, resulting in the formation of 4-(1,3-benzoxazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide. The synthesis of 4-(1,3-benzoxazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide requires specialized equipment and expertise, making it a challenging compound to produce.
科学研究应用
4-(1,3-benzoxazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties, similar to those of amphetamines. 4-(1,3-benzoxazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide has been used to study the effects of stimulant drugs on cognitive function, memory, and attention. It has also been used to investigate the potential for abuse and addiction associated with stimulant drugs.
属性
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-6-8-16(9-7-14)21-20(24)23-12-10-15(11-13-23)19-22-17-4-2-3-5-18(17)25-19/h2-9,15H,10-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAILWHLCPHLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-benzoxazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-difluoro-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]aniline](/img/structure/B7558125.png)
![1-[4-[(2,2-Dimethyl-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558137.png)
![2-[(2-Pyridinylthio)methyl]pyridine](/img/structure/B7558150.png)
![4-[1-(1,3-Benzodioxol-5-yl)ethylamino]piperidine-1-carboxamide](/img/structure/B7558151.png)
![5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline](/img/structure/B7558159.png)
![2-[(3,4,5-trimethoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B7558160.png)
![N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine](/img/structure/B7558165.png)
![5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid](/img/structure/B7558171.png)

![2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B7558196.png)

![3,21-Bis(trichloromethyl)-2,6,9,12,15,18,22-heptaoxa-4,20-diazabicyclo[21.4.0]heptacosa-1(27),23,25-triene-5,19-dione](/img/structure/B7558207.png)
![N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide](/img/structure/B7558212.png)